Cytotoxic Inactivity of Talcarpine Contrasts with Sub-5 µM Potency of Villalstonine in Human Lung Cancer Lines
In a direct comparative study using the SRB assay against MOR-P (adenocarcinoma) and COR-L23 (large cell carcinoma) human lung cancer cell lines, the monomeric talcarpine was found to be completely inactive. In contrast, the bisindole alkaloid villalstonine, isolated from the same Alstonia macrophylla extract, exhibited pronounced cytotoxic activity with an IC50 value below 5 µM on both cell lines, although it was approximately 103 times less potent than vinblastine sulfate .
| Evidence Dimension | Cytotoxic activity (IC50) against human lung cancer cell lines |
|---|---|
| Target Compound Data | Inactive (no IC50 obtainable) |
| Comparator Or Baseline | Villalstonine: IC50 < 5 µM (MOR-P and COR-L23); Vinblastine sulfate: ~0.0485 µM (calculated from 103-fold difference) |
| Quantified Difference | >100-fold difference in potency (active vs. inactive); Villalstonine is at least 103 times less potent than vinblastine sulfate. |
| Conditions | SRB assay; MOR-P (adenocarcinoma) and COR-L23 (large cell carcinoma) cell lines. |
Why This Matters
This 'negative differentiation' defines talcarpine as an ideal negative control or monomeric reference standard for laboratories studying structure-activity relationships in the macroline/bisindole series, preventing procurement of an erroneously bioactive lot.
